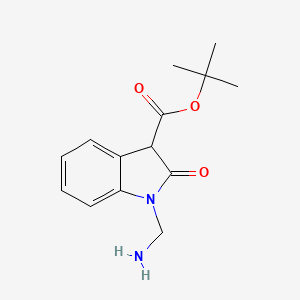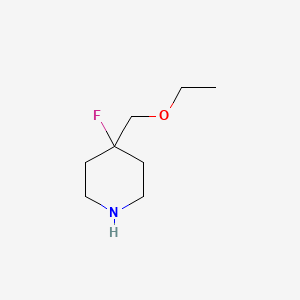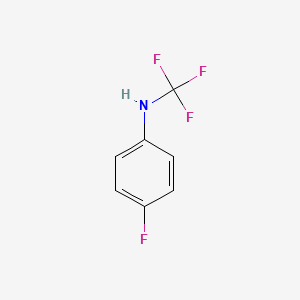
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core fused with a piperidine ring, making it a versatile scaffold for the development of new pharmaceuticals and chemical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone, altering its chemical properties.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring, modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .
科学的研究の応用
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one has several scientific research applications:
作用機序
The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
2-Piperidin-3-yl-1H-benzimidazole: Another heterocyclic compound with a piperidine ring, used in similar research applications.
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: A compound with a piperidine ring, studied for its potential as a butyrylcholinesterase inhibitor.
Uniqueness
3-(piperidin-3-yl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the development of compounds with specific biological activities, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3-piperidin-3-yl-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C13H17N3O/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17) |
InChIキー |
FGKIBMQFVBDQKL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)




![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)






![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)

